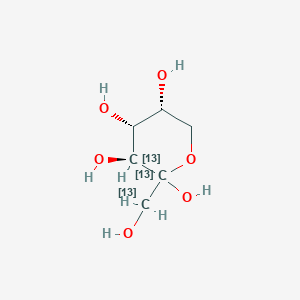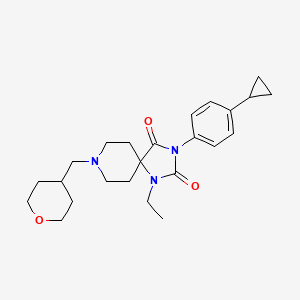
Me-Tet-PEG2-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG2-NHS involves the conjugation of methyltetrazine with a PEG2 linker, followed by the attachment of an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the functional groups. The PEG2 linker provides flexibility and solubility, while the NHS ester facilitates the conjugation to amine groups on proteins or other molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Des Réactions Chimiques
Types of Reactions
Me-Tet-PEG2-NHS primarily undergoes inverse electron demand Diels-Alder reactions with TCO-containing compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include TCO-containing compounds and various solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers. The reactions typically occur at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound are conjugates where the tetrazine group has reacted with the TCO group, forming a stable covalent bond. This results in the formation of bioconjugates, such as antibody-drug conjugates, with enhanced stability and functionality .
Applications De Recherche Scientifique
Me-Tet-PEG2-NHS has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and tracking of biomolecules in various biological assays and experiments
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of Me-Tet-PEG2-NHS involves its tetrazine group undergoing an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the efficient conjugation of biomolecules. The PEG2 linker provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .
Comparaison Avec Des Composés Similaires
Me-Tet-PEG2-NHS is unique due to its combination of a tetrazine group and a PEG2 linker, which provides both specificity and flexibility. Similar compounds include:
Tetrazine-PEG4-NHS: Contains a longer PEG linker, providing greater flexibility but potentially lower specificity
Tetrazine-PEG2-COOH: Lacks the NHS ester, making it less suitable for conjugation to amine groups
Tetrazine-PEG2-Maleimide: Contains a maleimide group for conjugation to thiol groups, offering different conjugation chemistry
This compound stands out due to its balanced properties, making it highly effective for a wide range of bioconjugation applications .
Propriétés
Formule moléculaire |
C23H28N6O7 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]butanoate |
InChI |
InChI=1S/C23H28N6O7/c1-16-25-27-23(28-26-16)18-6-4-17(5-7-18)15-24-19(30)10-12-35-14-13-34-11-2-3-22(33)36-29-20(31)8-9-21(29)32/h4-7H,2-3,8-15H2,1H3,(H,24,30) |
Clé InChI |
OEEQATCXRQNWEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCCC(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)


![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)




